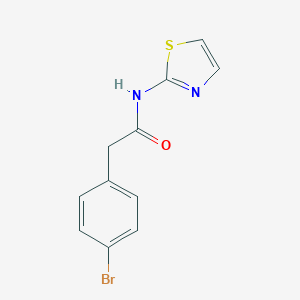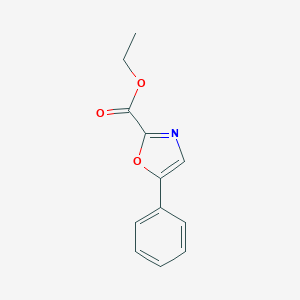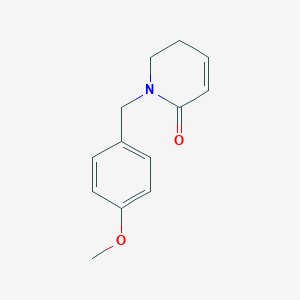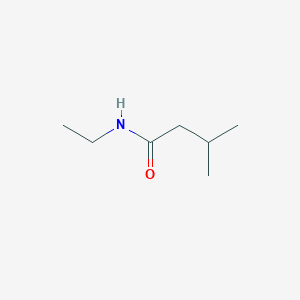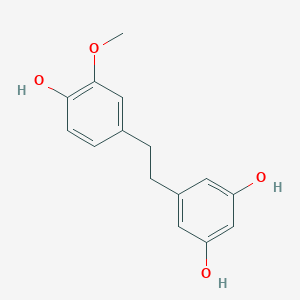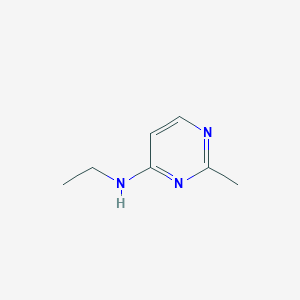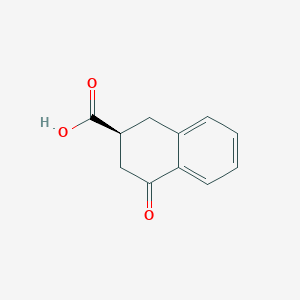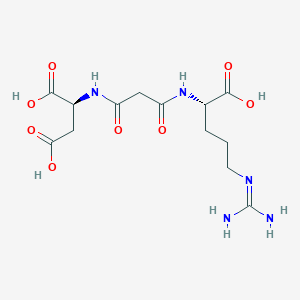![molecular formula C9H10ClN3 B171379 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile CAS No. 151414-95-8](/img/structure/B171379.png)
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is also known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors.
Mechanism Of Action
The mechanism of action of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile involves the inhibition of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAK enzymes phosphorylate and activate signal transducers and activators of transcription (STATs), which then enter the nucleus and regulate gene expression. By inhibiting JAK enzymes, 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile can block the activation of STATs and reduce the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activation of JAK enzymes and reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile can reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile in lab experiments include its specificity for JAK enzymes and its potential use in the development of new drugs for autoimmune diseases. However, there are also limitations to using this compound, such as its potential toxicity and its limited availability.
Future Directions
There are several future directions for the research and development of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile. These include:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound in humans.
2. Development of new JAK inhibitors based on the structure of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile.
3. Investigation of the potential use of this compound in the treatment of other autoimmune diseases.
4. Studies on the combination of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile with other drugs for the treatment of autoimmune diseases.
5. Development of new formulations and delivery methods for this compound to improve its efficacy and safety.
Conclusion:
In conclusion, 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile is a promising compound for the treatment of autoimmune diseases. Its specificity for JAK enzymes and its potential use in the development of new drugs make it an attractive target for scientific research. However, further studies are needed to fully understand its pharmacokinetics, pharmacodynamics, and potential side effects.
Synthesis Methods
The synthesis of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile involves the reaction of 2-chloro-3-cyanopyridine with 2-amino-2-methyl-1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 100-110°C and the product is obtained in high yield.
Scientific Research Applications
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile has been extensively studied for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound acts as a JAK inhibitor and blocks the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile can reduce inflammation and suppress the immune system, which is beneficial in the treatment of autoimmune diseases.
properties
CAS RN |
151414-95-8 |
|---|---|
Product Name |
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile |
Molecular Formula |
C9H10ClN3 |
Molecular Weight |
195.65 g/mol |
IUPAC Name |
2-[(2-chloropyridin-3-yl)amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C9H10ClN3/c1-9(2,6-11)13-7-4-3-5-12-8(7)10/h3-5,13H,1-2H3 |
InChI Key |
ALYIXYJFIHMYDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C#N)NC1=C(N=CC=C1)Cl |
Canonical SMILES |
CC(C)(C#N)NC1=C(N=CC=C1)Cl |
synonyms |
2-(2-Chloro-pyridin-3-ylamino)-2-methyl-propionitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid](/img/structure/B171296.png)
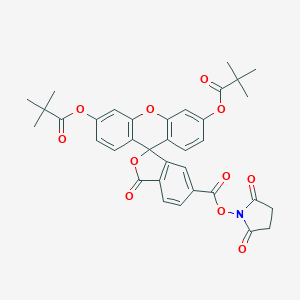
![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)
